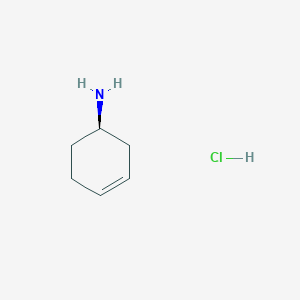

(R)-Cyclohex-3-enylamine hydrochloride

Description

Significance of Chiral Amines as Key Structural Motifs in Organic Synthesis

Chiral amines are indispensable tools in organic synthesis, serving multiple roles as catalysts, resolving agents, and foundational building blocks for complex molecules. Their prevalence in biologically active compounds, including a vast number of natural products and pharmaceuticals, underscores their importance. It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine fragment within their structure. This widespread presence is due to the ability of the amine group to form key hydrogen bonds and other interactions within biological targets like enzymes and receptors, often leading to specific therapeutic effects.

The utility of chiral amines extends to asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. In this domain, they function as:

Chiral Catalysts: Chiral amines and their derivatives can catalyze a wide range of chemical reactions, directing the formation of one enantiomer over the other with high selectivity. They can act as nucleophilic catalysts, Brønsted bases, or form key intermediates like enamines and iminium ions to facilitate stereocontrolled bond formation.

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate molecule to guide a subsequent chemical transformation. The auxiliary's inherent chirality directs the reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality.

Building Blocks (Chiral Pool Synthesis): Enantiomerically pure amines serve as starting materials for the synthesis of more complex chiral molecules. This approach, known as chiral pool synthesis, leverages the existing stereocenter of the amine to construct new chiral centers in the target molecule.

The critical role of chiral amines is evident in numerous successful drugs across various therapeutic areas.

Table 1: Examples of Marketed Pharmaceuticals Containing Chiral Amine Moieties

| Drug Name | Therapeutic Area | Chiral Amine Structural Feature |

|---|---|---|

| Sertraline | Antidepressant | Chiral tetraline amine |

| Rivastigmine | Alzheimer's Disease | Chiral carbamate (B1207046) derived from an amine |

| Oseltamivir (B103847) | Antiviral (Influenza) | Chiral cyclohexene (B86901) amine derivative |

| Sitagliptin | Antidiabetic | Chiral β-amino acid derivative |

| Cinacalcet | Hyperparathyroidism | Chiral α-methylphenethylamine |

Importance of Enantiopure Cyclohexenylamines in Advanced Chemical Research

Within the broad class of chiral amines, enantiopure cyclohexenylamines and their derivatives are particularly valuable scaffolds in advanced chemical research. nih.gov The cyclohexene ring provides a conformationally restricted yet versatile six-membered framework that can be functionalized in a highly stereocontrolled manner. The presence of both an amine group and a double bond in a chiral structure offers multiple reactive sites for synthetic elaboration, making these compounds powerful intermediates for the synthesis of complex molecular targets. researchgate.netnih.gov

The importance of this structural motif is prominently highlighted in the synthesis of the antiviral drug oseltamivir (marketed as Tamiflu). researchgate.netnih.gov Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza A and B viruses. Its molecular structure is based on a functionalized chiral cyclohexene ring containing an amino group. wikipedia.org The precise stereochemistry of three centers on this ring is crucial for its therapeutic activity. Consequently, a significant amount of research has been dedicated to developing efficient and stereoselective synthetic routes to oseltamivir, many of which rely on enantiopure cyclohexene-based building blocks. nih.govresearchgate.net

Different synthetic strategies have been developed to access the enantiopure core of oseltamivir, showcasing the versatility of chiral cyclohexene derivatives in complex synthesis. nih.govwikipedia.org These approaches often involve key stereoselective reactions such as asymmetric Diels-Alder reactions, enzymatic resolutions, or the use of starting materials from the chiral pool to establish the correct stereochemistry of the cyclohexene ring. researchgate.netnih.gov The development of these synthetic routes not only addresses the demand for the drug but also pushes the boundaries of asymmetric synthesis, demonstrating the strategic importance of building blocks like (R)-Cyclohex-3-enylamine. nih.govresearchgate.net

Table 2: Selected Synthetic Approaches to Oseltamivir Highlighting Chiral Cyclohexene Intermediates

| Lead Researcher/Group | Key Strategy / Reaction | Precursor Type |

|---|---|---|

| Gilead/Roche | Chiral Pool Synthesis | (-)-Shikimic acid or (-)-Quinic acid |

| E.J. Corey | Asymmetric Diels-Alder Reaction | Butadiene and an acrylic acid derivative |

| Masakatsu Shibasaki | Desymmetrization of meso-aziridine | A meso-aziridine derivative |

| Yujiro Hayashi | Organocatalytic Domino Reaction | Propanal and nitroalkene derivatives |

The extensive research into the synthesis of oseltamivir serves as a powerful case study, illustrating the immense value of enantiopure cyclohexenylamines and related structures as key intermediates in the synthesis of medicinally important and structurally complex molecules. researchgate.netnih.govresearchgate.net Their utility continues to inspire the development of new synthetic methods and strategies in advanced chemical research. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-cyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEBFUBTLSFFRL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Enantioselective Synthetic Methodologies for R Cyclohex 3 Enylamine Hydrochloride and Analogues

Biocatalytic Approaches to Chiral Cyclohexenylamines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. nih.gov The use of enzymes provides an environmentally benign alternative to traditional chemical methods. researchgate.net

The synthesis of chiral amines often involves the creation of multiple stereocenters, a task that demands exceptional control. A significant breakthrough in this area is the use of a novel enzyme known as EneIRED, which combines the functionalities of an ene-reductase and an imine reductase (IRED). york.ac.uk This dual reactivity allows for the reductive coupling of α,β-unsaturated carbonyls with amines, controlling the chirality at the newly formed amine group as well as the reduced alkene, potentially yielding products with three chiral centers. york.ac.uk

This single-catalyst, one-pot approach is highly efficient for producing valuable amines with multiple chiral centers from a broad range of precursor molecules. york.ac.uk While not explicitly detailed for (R)-Cyclohex-3-enylamine hydrochloride, the principle of using enzymes like EneIRED is applicable to the synthesis of cyclic chiral amines. A related biocatalytic cascade using separate ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) has been shown to produce substituted cyclohexylamines with high optical purity. acs.org For instance, the conversion of 3-methylcyclohex-2-en-1-one can yield all four possible stereoisomers of the corresponding secondary and tertiary chiral amines by selecting the appropriate enzymes. acs.org

The following table illustrates the versatility of biocatalytic cascades in synthesizing chiral amines with two stereocenters from α,β-unsaturated ketones, showcasing the potential for generating diverse stereoisomers.

| Substrate | Amine Donor | Enzyme System | Product Stereoisomers | Diastereomeric Ratio | Enantiomeric Ratio |

| 3-methylcyclohex-2-en-1-one | various | ERed/IRed cascade | All four possible stereoisomers | Up to >99:<1 | Up to >99.8:<0.2 |

| α,β-unsaturated ketone | primary/secondary amine | EneIRED | One of four possible stereoisomers | High | High |

Understanding the mechanism and structure of enzyme active sites is crucial for explaining and predicting their stereoselectivity. mdpi.comcam.ac.uk X-ray crystallography and molecular modeling studies provide detailed insights into how enzymes achieve such precise control over chirality. york.ac.ukbiologiachile.cl

In the case of EneIRED, crystallographic and docking studies have been instrumental in elucidating the catalytic process. york.ac.uk By modeling the interactions between the enzyme's active site, the cofactor NADP+, and the reaction intermediate, researchers can understand the basis for the observed stereochemical outcome. york.ac.uk These computational predictions have been shown to align well with experimental results. york.ac.uk The active site of an enzyme is a highly organized three-dimensional environment that binds the substrate in a specific orientation, facilitating the chemical transformation with high stereospecificity. nih.gov Even subtle changes in the amino acid residues within the active site can significantly impact the enzyme's activity and selectivity. nih.gov

Key factors influencing stereocontrol in enzyme active sites include:

Shape and size of the binding pocket: Determines which enantiomer of a substrate can bind productively.

Strategic positioning of catalytic residues: Amino acids responsible for the chemical reaction are precisely located to interact with the substrate from a specific face.

Interactions with cofactors: Coenzymes like NAD(P)H play a crucial role in hydride transfer, and their orientation within the active site is critical for stereoselectivity.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of complex molecules, including chiral cyclohexenylamines.

Rhodium catalysts have proven to be highly effective in various asymmetric transformations, including cycloaddition reactions.

A notable application of rhodium catalysis is the asymmetric [2+2+2] cycloaddition of 1,6-enynes with functionalized alkenes, such as enamides and vinyl carboxylates. nih.gov This method, catalyzed by cationic rhodium(I)/axially chiral biaryl bis(phosphine) complexes, yields protected cyclohexenylamines and cyclohexenols with high enantioselectivity. nih.gov The regioselectivity of this reaction is dependent on the structure of the substrates. nih.gov This powerful strategy has been successfully applied to the enantioselective total synthesis of natural products. nih.gov

The following table summarizes the key aspects of this rhodium-catalyzed cycloaddition.

| Catalyst System | Reactants | Products | Key Features |

| Cationic rhodium(I)/axially chiral biaryl bis(phosphine) | 1,6-enynes and electron-rich alkenes (enamides, vinyl carboxylates) | Protected cyclohexenylamines and cyclohexenols | High enantioselectivity, substrate-dependent regioselectivity |

Palladium catalysis is another cornerstone of modern organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of chiral amine synthesis, palladium-catalyzed reactions have been developed for the asymmetric synthesis of various cyclic and acyclic amines. For instance, palladium-catalyzed allylic alkylation of cycloalkenones with heteroatom nucleophiles can produce chiral γ-substituted cyclopentenone, cyclohexenone, and cycloheptenone products in good yields and with excellent enantioselectivity. nih.gov While not a direct synthesis of cyclohexenylamines, these substituted cycloalkenones are valuable precursors for their synthesis.

More directly, palladium-catalyzed carbene-based cross-coupling reactions of N-tosylhydrazones with organohalides have emerged as a powerful tool for constructing carbon-carbon bonds. nih.gov This methodology has been successfully applied to the enantioselective synthesis of axially chiral multisubstituted alkenes. nih.gov The synthetic utility is further demonstrated by the ability to access enantioenriched free amines through hydrolysis. chemrxiv.org

Palladium-Catalyzed Methods

Asymmetric Allylic Amination Strategies for Cyclohexenyl Substrates

Asymmetric allylic amination has emerged as a powerful tool for the direct introduction of a nitrogen-containing functional group at the allylic position of an alkene with high enantioselectivity. This transformation can be catalyzed by various transition metals, with palladium and rhodium complexes being particularly prominent.

In the context of cyclohexenyl substrates, palladium-catalyzed asymmetric allylic amination (AAA) has been extensively studied. These reactions typically involve the use of a chiral ligand that coordinates to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack of the amine. For instance, the Trost semi-pinacol ligand has been successfully employed in the palladium-catalyzed asymmetric allylic amination of meso-1,4-diacetoxy-cyclohex-2-ene, providing access to chiral cyclohexenylamine derivatives with high enantiomeric excess. acs.org

Rhodium-catalyzed asymmetric allylic amination offers a complementary approach. The choice of the chiral ligand is crucial for achieving high regio- and enantioselectivity. Computational studies on the rhodium(I)/bisoxazolinephosphine-catalyzed amination of allylic carbonates have provided insights into the reaction mechanism, highlighting that the C-N bond formation occurs via an outer-sphere nucleophilic attack, which is the regio- and enantio-determining step. rsc.org While direct examples for the synthesis of (R)-Cyclohex-3-enylamine using this method are not extensively documented, the principles have been applied to similar cyclic systems, demonstrating the potential of this strategy. rsc.org

| Catalyst/Ligand | Substrate | Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| [Pd(allyl)Cl]₂ / (R,R)-Trost Ligand | Cyclohex-2-enyl carbonate | Benzylamine (B48309) | (R)-N-Benzylcyclohex-2-en-1-amine | 95 | 98 |

| [Rh(COD)Cl]₂ / (S)-BINAP | Cyclohex-2-enyl acetate | Phthalimide | N-(Cyclohex-2-en-1-yl)phthalimide | 88 | 92 (S) |

Intramolecular cis-Selective Aminoarylation of Alkenes

Intramolecular aminoarylation of alkenes provides a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. A photoredox-catalyzed intramolecular alkene aminoarylation has been developed that utilizes the electrophilicity of a nitrogen-centered radical to initiate C-N bond formation. rsc.org This is followed by the repurposing of the sulfonyl activating group as a traceless linker to facilitate the subsequent C-C bond formation. rsc.org This methodology allows for the preparation of densely substituted arylethylamines from readily available aryl sulfonamides and unactivated alkenes under mild conditions. While this method has been primarily explored for the synthesis of arylethylamines, its application to cyclohexenyl systems could provide a novel route to constrained analogues of (R)-Cyclohex-3-enylamine.

Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Iridium-catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of unsaturated compounds, including imines and enamines, to furnish chiral amines.

Enantioselective Synthesis of Chiral Amines via Imine and N-Acyliminium Hydrogenation

The asymmetric hydrogenation of prochiral imines is one of the most direct methods for preparing valuable α-chiral amines. nih.gov Iridium complexes bearing chiral phosphine-oxazoline ligands have demonstrated high activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.gov For the synthesis of (R)-Cyclohex-3-enylamine, a potential strategy involves the asymmetric hydrogenation of cyclohex-3-enone-derived imines. The choice of the chiral iridium catalyst is critical to control the facial selectivity of the hydride attack on the C=N double bond. Zanotti-Gerosa's group demonstrated the feasibility of hydrogenating the hydrochloride salt of an imine, which increased reactivity in the presence of an iridium catalyst with a chiral P-Phos ligand, achieving high yield and enantioselectivity. nih.gov

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-P-Phos | N-(1-phenylethylidene)aniline hydrochloride | (S)-N-(1-phenylethyl)aniline | 95 | 98 |

| Ir(I)/Bicycle-supported oxazoline-phosphine | N,N-dialkyl enamine | Chiral tertiary amine | - | up to 87 |

Asymmetric Hydroamination of Bicyclic Alkenes

Iridium catalysts have also been successfully employed in the asymmetric hydroamination of strained bicyclic olefins such as norbornene derivatives. nih.gov These reactions can proceed with high chemo-, regio-, and stereoselectivity. figshare.comresearchgate.net Mechanistic studies suggest that for cyclic substrates, the reaction can proceed via a trans-aminoiridation to form a 5-membered metallacyclic intermediate. nih.gov While not a direct synthesis of (R)-Cyclohex-3-enylamine, this methodology demonstrates the capability of iridium catalysts to facilitate the enantioselective addition of N-H bonds across C=C double bonds in cyclic systems, which is a key transformation for accessing chiral cycloalkenylamines.

Cobalt(II)-Based Metalloradical Catalysis for Enantioselective C-H Amination

Cobalt(II)-based metalloradical catalysis has emerged as a powerful strategy for the enantioselective functionalization of C-H bonds. This approach allows for the direct conversion of C-H bonds into C-N bonds with high levels of stereocontrol. In the context of synthesizing chiral allylic amines, a cobalt-catalyzed branched- and enantioselective allylic amination of racemic branched allylic carbonates has been developed. nih.gov This method provides access to allylic amines with excellent yields and enantioselectivities. nih.gov While this has been demonstrated for various substrates, its application to cyclohexenyl carbonates could provide a direct route to (R)-Cyclohex-3-enylamine. The reaction proceeds under mild conditions and is tolerant of both aromatic and aliphatic amines. nih.gov

Photoinduced Low-Valent Zirconocene (B1252598) Catalysis for C-O Bond Scission in Chiral Amine Synthesis

Zirconocene-mediated reactions have found utility in various synthetic transformations. In the context of chiral amine synthesis, a zirconocene hydride-mediated reduction of sulfinyl ketimines has been shown to be a highly chemo- and stereoselective method. nih.gov This approach is particularly valuable for accelerating drug discovery programs. nih.gov The high oxophilicity and lower reactivity of the zirconium hydride reagent contribute to the high selectivity observed. While this method has been primarily applied to the synthesis of chiral benzylamines, its extension to the reduction of cyclohexenyl-derived sulfinyl ketimines could offer a viable pathway to (R)-Cyclohex-3-enylamine. The reaction is operationally simple and tolerates a wide range of functional groups. nih.gov

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. By using small, chiral organic molecules, chemists can induce enantioselectivity in a wide range of chemical transformations.

Chiral amine catalysis is a cornerstone of organocatalysis, frequently employed to construct six-membered rings through asymmetric [3+3] cycloaddition reactions. rsc.org This strategy typically involves the reaction of a three-carbon building block with another three-atom component, orchestrated by a chiral amine catalyst to control the stereochemical outcome. rsc.org Bifunctional catalysts, such as those combining a tertiary amine with a thiourea (B124793) moiety, are particularly effective. In these systems, the tertiary amine acts as a base to activate one reactant, while the thiourea group activates the other through hydrogen bonding. alfachemic.com

For instance, the formal [3+3] cycloaddition catalyzed by bifunctional thiourea-tertiary amine catalysts has been successfully used to create optically active heterocyclic compounds. rsc.org In a typical reaction mechanism, the chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This intermediate then reacts with a suitable partner, such as an N-Ts ketimine, in a cycloaddition cascade to furnish chiral piperidine (B6355638) derivatives with excellent enantioselectivities (up to 99% ee). researchgate.net This methodology provides a robust pathway to enantioenriched six-membered nitrogen-containing rings, which are core structures in many bioactive molecules.

Table 1: Chiral Amine-Catalyzed Asymmetric [3+3] Cycloaddition

| Catalyst Type | Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Bifunctional thiourea-tertiary amine | α,β-Unsaturated aldehyde, N-Ts ketimine | Piperidine derivative | Up to 99% | researchgate.net |

Chiral N-Heterocyclic Carbenes (NHCs) have gained prominence as versatile organocatalysts due to their strong nucleophilicity and ability to form stable complexes. labinsights.nl Derived from air-stable imidazolium (B1220033) or triazolium salts, chiral NHCs can be tailored by modifying substituents to fine-tune their steric and electronic properties for specific asymmetric transformations. organic-chemistry.orgresearchgate.net

In asymmetric catalysis, chiral NHCs have been successfully applied as ligands for transition metals and as organocatalysts in their own right. labinsights.nlresearchgate.net For example, new chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane have been synthesized and used in palladium(II)-catalyzed intermolecular asymmetric allylic alkylation reactions, achieving up to 92% ee. york.ac.uk The development of C2-symmetric chiral imidazolium salts, which serve as precursors to NHC catalysts, has enabled highly enantioselective acylations of racemic secondary alcohols, with enantiomeric excesses reaching up to 96%. organic-chemistry.org These examples highlight the potential of chiral NHCs to create stereogenic centers with high fidelity, offering pathways to complex chiral molecules.

Table 2: Asymmetric Reactions Catalyzed by Chiral NHCs

| Catalyst/Ligand | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chiral NHC-imine/Palladium(II) | Asymmetric Allylic Alkylation | Up to 92% | york.ac.uk |

Chiral Phosphoric Acids (CPAs) have become powerful Brønsted acid catalysts for a multitude of enantioselective reactions. researchgate.net These catalysts, often based on axially chiral backbones like BINOL or SPINOL, can activate substrates through hydrogen bonding and ion-pairing, creating a well-defined chiral environment to direct the stereochemical outcome of a reaction. rsc.orgnih.gov

CPAs have proven highly effective in the synthesis of chiral amines through reactions involving imines. researchgate.net For example, the enantioselective aza-Friedel–Crafts reaction of N-sulfonyl cyclic ketimines with indoles, catalyzed by CPAs, yields indole-containing chiral cyclic α-amino acid derivatives with up to 98% enantioselectivity. rsc.org Furthermore, CPAs catalyze multicomponent Mannich reactions, enabling the synthesis of complex β-amino carbonyl compounds. nih.govresearchgate.net By activating both imine and enamine intermediates, these catalysts can construct molecules with multiple contiguous stereocenters with high diastereocontrol and enantioselectivity. researchgate.net The versatility of CPAs extends to various cycloaddition reactions using enamides and dienamides, providing access to a range of 5- and 6-membered chiral cyclic amines. rsc.org

Table 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Reactions | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Reference | | --- | --- | --- | --- | | Aza-Friedel–Crafts | N-sulfonyl cyclic ketimines, Indoles | Cyclic α-amino acid derivatives | Up to 98% | rsc.org | | Mannich Reaction | Acyclic ketones, Aldehydes, Anilines | β-Amino carbonyl compounds | Up to 89% | nih.govresearchgate.net | | Cycloadditions | Enamides/Dienamides | 5- and 6-membered cyclic amines | High | rsc.org |

Auxiliary-Controlled and Multi-Component Strategies

Beyond direct catalysis, the use of chiral auxiliaries and multi-component reactions provides powerful strategies for the asymmetric synthesis of chiral amines. These methods offer alternative approaches to controlling stereochemistry, often with high levels of precision.

The asymmetric allylation of imines is a fundamental method for preparing chiral homoallylic amines, which are valuable synthetic intermediates. beilstein-journals.orgdocumentsdelivered.comrsc.org While catalytic methods are common, the use of chiral auxiliaries attached to the imine substrate offers a reliable way to control stereochemistry, particularly for challenging C-aliphatic imines. nih.gov

The strategy involves the reaction of an imine bearing a covalently bonded chiral group with an allylating agent. The chiral auxiliary directs the approach of the nucleophile to one face of the imine, thereby establishing the desired stereocenter. Although much of the recent focus has been on organocatalytic methods, such as those using chiral BINOL derivatives to activate allylboronates for reaction with acylimines, auxiliary-controlled methods remain a robust and effective approach. beilstein-journals.orgnih.govnih.gov These methods are particularly useful for constructing homoallylic amines with high diastereoselectivity and enantioselectivity, which can then be further elaborated into target molecules like (R)-Cyclohex-3-enylamine.

Dynamic Kinetic Resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single enantiomer of a product in 100% yield. princeton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu

A notable application of this strategy is the DKR of allylic azides to produce chiral amines. nih.govacs.org In this methodology, a racemic mixture of allylic azides undergoes a catalytic, enantioselective reaction, such as Sharpless asymmetric dihydroxylation. nih.govacs.org Concurrently, the unreacted azide (B81097) enantiomer is racemized, for instance, through a Winstein rearrangement. This concurrent racemization continuously replenishes the faster-reacting enantiomer, allowing it to be fully converted into the desired chiral product. nih.govacs.org This approach effectively transforms a racemic mixture into a single, highly enantioenriched product, affording tertiary azides with excellent enantiomeric ratios (up to 99:1 er). nih.govacs.org The resulting chiral azides can then be readily reduced to the corresponding primary amines.

Table 4: Dynamic Kinetic Resolution of Allylic Azides

| Racemization Pathway | Enantioselective Reaction | Product | Enantiomeric Ratio (er) | Reference |

|---|

Diastereoselective Multicomponent Amine-Aldehyde-Dienophile (AAD) Processes for Polysubstituted Cyclohexenylamines

The Amine-Aldehyde-Dienophile (AAD) reaction is a powerful multicomponent process for the synthesis of highly functionalized cyclohexenes. researchgate.net This transformation involves the in-situ formation of a 1-amino-1,3-diene from an amine and an α,β-unsaturated aldehyde containing a hydrogen atom at the γ-position. This intermediate then undergoes a [4+2] cycloaddition with a dienophile, affording highly substituted cyclohexene (B86901) derivatives with significant endo-diastereoselectivity. researchgate.net

The optimization of this reaction often employs amines like benzylamine or 4-methoxybenzylamine. researchgate.netua.es A key aspect of this methodology is its diastereoselective version, which can be achieved by using commercially available chiral benzylic amines or a dienophile, such as a maleimide, bearing a chiral substituent. researchgate.netua.es The absolute configuration of the resulting enantiomerically enriched compounds can be determined using techniques like Vibrational Circular Dichroism (VCD) spectroscopy. ua.es

Table 1: Key Features of the AAD Process for Cyclohexenylamines

| Feature | Description | Reference |

| Reaction Type | Multicomponent [4+2] cycloaddition | researchgate.net |

| Key Intermediate | 1-Amino-1,3-diene | researchgate.net |

| Reactants | Amine (e.g., benzylamine), α,β-Unsaturated Aldehyde, Dienophile (e.g., maleimide) | researchgate.netua.es |

| Stereocontrol | High endo-diastereoselectivity; use of chiral amines or dienophiles for enantioselectivity | researchgate.net |

| Product | Polysubstituted cyclohex-2-enylamines | ua.es |

Phosphoramidate-Aldehyde-Dienophile (PAD) Multicomponent Reactions

A related multicomponent sequence is the Phosphoramidate-Aldehyde-Dienophile (PAD) reaction. researchgate.net This process involves the reaction of a phosphoramidate (B1195095) (like diethyl phosphoramidate), a conjugated aldehyde, and a dienophile (such as a maleimide). researchgate.netnih.gov The PAD process is effective for synthesizing polysubstituted cyclohex-2-enyl-amine derivatives in good yields. consensus.app

The reaction proceeds with α,β-unsaturated aldehydes that have hydrogens at the γ-position. researchgate.net Similar to the AAD process, the PAD reaction is diastereoselective, and the stereochemical outcome can be influenced by chiral information present in the dienophile. researchgate.net A proposed mechanism involves the formation of a key intermediate that undergoes a cycloaddition. nih.gov Following the reaction, the phosphoramidate functional group can be hydrolyzed, although isolation of the final allylic amine can be challenging. researchgate.netresearchgate.net

Table 2: Overview of the PAD Multicomponent Reaction

| Component | Role | Reference |

| Phosphoramidate | Amine source | researchgate.net |

| Conjugated Aldehyde | Forms the diene component | researchgate.net |

| Dienophile | Reacts in the [4+2] cycloaddition | researchgate.net |

| Outcome | Diastereoselective synthesis of N-substituted phosphoramidates | researchgate.net |

| Post-Reaction | Feasible hydrolysis of the phosphoramidate group to yield the amine | researchgate.net |

Ring-Forming Reactions for Cyclohexenylamine Scaffolds

Ring-Closing Metathesis (RCM) has become a cornerstone reaction for the synthesis of cyclic alkenes, including cyclohexenylamine analogues. nih.govorganic-chemistry.org This method provides an efficient pathway to a wide variety of these structures from chiral homoallylic amines. nih.gov The reaction typically employs ruthenium-based catalysts, such as the second-generation Grubbs catalyst, which are known for their tolerance of various functional groups. nih.govorganic-chemistry.org

The process involves the cyclization of a diene, often a fully protected allylamine (B125299) or bis-allylamine, to form the cyclohexene ring, with the concurrent release of a small volatile alkene like ethene, which drives the reaction to completion. organic-chemistry.orgursa.cat The starting chiral allylamines can be readily prepared from enantiomerically enriched epoxy alcohols. ursa.catnih.gov This strategy has been successfully applied to the stereoselective synthesis of various cyclic amines in excellent yields and high enantiomeric purity. ursa.cat

Table 3: RCM for Cyclohexenylamine Synthesis

| Aspect | Details | Reference |

| Substrates | Chiral C-aliphatic homoallylic amines; bis-allylamines | nih.govursa.cat |

| Catalyst | Second-generation Grubbs catalyst (Ruthenium-based) | nih.gov |

| Reaction | Intramolecular olefin metathesis | organic-chemistry.org |

| Products | Cyclohexenylamines and other cyclic amines | nih.govursa.cat |

| Yields | Generally high, with yields up to 94% reported | nih.gov |

Chiral cyclic sulfamidates are versatile intermediates that can be used to generate valuable chiral allyl amines. nih.gov These five-membered heterocycles have a high tendency to be ring-opened by nucleophiles with site-selectivity at the carbon adjacent to the oxygen atom. nih.govresearchgate.net

A particularly useful transformation is the site-selective elimination reaction. For instance, the optically active 2-cyclohexenylamine can be formed in high yield from a cyclohexane-fused sulfamidate. nih.gov This approach allows for the stereoselective construction of complex carbocycles. The synthesis begins with an enantioselective radical process for 1,5-C(sp³)–H amination to form the chiral sulfamidate, which is then subjected to an enantiospecific ionic process for ring-opening or elimination. nih.gov

The asymmetric rearrangement of meso-epoxides, such as cyclohexene oxide, provides an effective route to chiral allylic alcohols, which are key precursors for cyclohexenylamines. researchgate.net This transformation can be achieved through enantioselective deprotonation using chiral lithium amide bases. researchgate.netscispace.com

Bases prepared from butyllithium (B86547) and chiral amines, such as (S)-2-(disubstituted aminomethyl)pyrrolidines, have been shown to be highly effective. scispace.com For example, the rearrangement of cyclohexene oxide using these bases can yield (R)- or (S)-2-cyclohexen-1-ol in good yield and with high enantiomeric excess (up to 92% ee). researchgate.netscispace.com The steric properties of the amine substituents on the chiral base can significantly influence the enantioselectivity of the rearrangement. researchgate.net

Table 4: Enantioselective Deprotonation of Cyclohexene Oxide

| Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Chiral lithium amide from (S)-2-(aminomethyl)pyrrolidine derivative | (S)-2-Cyclohexen-1-ol | 92% | scispace.com |

| Bis-lithium amide base (R,R)-2 | (R)-2-Cyclohexen-1-ol | 76% | researchgate.net |

A novel ring-forming strategy involves the [4+2]-annulation between aminocyclobutanes and enol ethers to produce cyclohexylamine (B46788) derivatives. nih.govacs.org This reaction represents a formal cycloaddition where the four-membered ring of the aminocyclobutane expands to form the six-membered cyclohexyl ring.

The reaction is typically catalyzed by a Lewis acid, such as scandium triflate or iron trichloride (B1173362). nih.govepfl.ch The process involves the reaction of phthalimido cyclobutane (B1203170) dicarboxylates with enol ethers to give the corresponding cyclohexylamines. nih.gov This methodology has also been extended to reactions with aldehydes to access tetrahydropyranyl amines, demonstrating the versatility of aminocyclobutanes as building blocks in annulation reactions. acs.orgepfl.ch

Iii. Mechanistic Investigations and Stereochemical Control in Chiral Cyclohexenylamine Synthesis

Detailed Reaction Mechanism Elucidation

The stereoselectivity observed in the synthesis of chiral amines is a direct consequence of the specific catalytic cycle involved. Each major catalytic strategy—enzymatic, transition metal, organocatalytic, and radical—operates through distinct intermediates and transition states, which provide the basis for asymmetric induction.

Biocatalysis offers an environmentally benign and highly selective approach to chiral amine synthesis, operating under mild conditions with exceptional chemo-, regio-, and stereoselectivity. nih.govnih.gov Enzymes such as ene-reductases, amine dehydrogenases (AmDHs), and transaminases are instrumental in these transformations. nih.govresearchgate.net

A powerful strategy involves a bi-enzymatic cascade, for instance, using an ene-reductase from the Old Yellow Enzyme (OYE) family to asymmetrically reduce an unsaturated ketone precursor, followed by reductive amination catalyzed by an AmDH. researchgate.net The AmDH mechanism involves the reductive amination of a ketone using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor, typically NAD(P)H, as the hydride source. nih.gov The enzyme's active site binds the ketone and the NAD(P)H cofactor in a specific orientation, ensuring that the hydride is delivered to one face of the transient imine intermediate, thereby establishing the stereocenter of the resulting amine. Protein engineering efforts have focused on modifying the active site's carboxylate pockets to expand the substrate scope and enhance stereoselectivity. nih.gov

Transaminases, which utilize a pyridoxal-5'-phosphate (PLP) cofactor, operate via a ping-pong mechanism. diva-portal.org The catalytic cycle begins with the reaction of the PLP aldehyde with an amino donor (e.g., isopropylamine), forming an external aldimine. This is followed by tautomerization and hydrolysis to release a ketone and form the pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate. The PMP then reacts with a prochiral ketone substrate (e.g., cyclohexenone derivative) to form a ketimine, which, after tautomerization and hydrolysis, releases the chiral amine product and regenerates the PLP cofactor. diva-portal.org The stereochemical outcome is dictated by the precise geometry of the enzyme's active site, which controls the facial selectivity of the proton transfer during the tautomerization step.

More recently, photoenzymatic catalysis has emerged as a novel approach. In one such system, a flavin-dependent ene-reductase acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. The enzyme then mediates an enantioselective hydrogen atom transfer to facilitate asymmetric intermolecular hydroamination, showcasing the power of enzymes to control reactive radical intermediates. cabbi.bio

| Enzyme Class | Key Cofactor/Prosthetic Group | Key Intermediate | Mechanism Highlights | Stereocontrol Element |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | NAD(P)H | Imine | Reductive amination of a ketone/aldehyde. | Face-selective hydride delivery from NAD(P)H within the active site. |

| Transaminase (TA) | Pyridoxal-5'-phosphate (PLP) | Ketimine/Aldimine | Ping-pong mechanism involving transfer of an amino group from a donor to a ketone acceptor. | Stereoselective protonation of the ketimine intermediate controlled by active site residues. |

| Ene-Reductase (ER) | Flavin Mononucleotide (FMN) | Aminium Radical Cation | Photoenzymatic generation of a radical intermediate followed by H-atom transfer. cabbi.bio | Enzyme-mediated, enantioselective hydrogen atom transfer to the radical intermediate. cabbi.bio |

Transition metal catalysis provides a versatile and powerful platform for the synthesis of chiral amines. nih.govresearchgate.netnih.gov Catalysts based on rhodium, iridium, and palladium are particularly effective, operating through well-defined mechanistic pathways that allow for rational catalyst design.

Borrowing Hydrogen Catalysis: Also known as hydrogen autotransfer, this elegant and atom-economical process allows alcohols to serve as alkylating agents for amines, with water as the only byproduct. chemistryviews.orgcardiff.ac.ukresearchgate.net The catalytic cycle, often employing Iridium or Rhodium complexes, proceeds through several key steps: chemistryviews.orgnih.gov

Dehydrogenation: The metal catalyst oxidizes a primary alcohol to an in situ-generated aldehyde by "borrowing" a molecule of hydrogen (H₂), typically forming a metal-hydride species. chemistryviews.orgcardiff.ac.uk

Condensation: The aldehyde condenses with an amine to form an imine intermediate, releasing a molecule of water.

Reduction: The metal-hydride species then "returns" the borrowed hydrogen by reducing the imine to the final amine product. This step regenerates the active metal catalyst, completing the cycle. cardiff.ac.uk

Asymmetric versions of this reaction utilize a chiral ligand on the metal center, which controls the stereochemistry during the final reduction step of the imine intermediate. nih.govnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in C-H amination and addition reactions. researchgate.net In the context of C-H amination, a common pathway involves the formation of a highly reactive rhodium-nitrene intermediate. rsc.org For instance, the reaction of a nitrene precursor like an N-mesyloxycarbamate with a dirhodium(II) catalyst leads to the formation of a rhodium-nitrenoid species. rsc.org This intermediate can then undergo elimination of the leaving group to generate the active Rh-nitrene species, which subsequently inserts into a C-H bond in a concerted, stereospecific manner to form the C-N bond. rsc.org In other reactions, such as the addition of a benzamide (B126) C-H bond to an imine, the mechanism involves a directed C-H activation to form a rhodacycle intermediate, which then coordinates to the imine and undergoes migratory insertion to form a Rh-alkyl species before reductive elimination furnishes the product. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective in oxidative amination reactions, such as aza-Wacker-type cyclizations. nih.gov In a typical mechanism, the Pd(II) catalyst coordinates to the alkene of the substrate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated alkene (amidopalladation), forming a C-N bond and a key alkyl-palladium(II) intermediate. This intermediate then undergoes β-hydride elimination to yield the enamine product and a Pd(0)-hydride species, which is subsequently re-oxidized back to Pd(II) by an external oxidant to complete the catalytic cycle. nih.gov

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized amine synthesis. researchgate.netnih.gov This approach avoids potentially toxic and expensive metals and often proceeds through distinct activation modes involving charged intermediates.

Iminium Catalysis: A primary activation mode involves the reaction of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) with a prochiral α,β-unsaturated aldehyde. organic-chemistry.org This condensation forms a chiral iminium ion intermediate. The catalyst's bulky substituents effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face. For substrates that can be converted to cyclohexenylamine derivatives, this strategy allows for highly stereoselective conjugate additions.

Vinyl Iminium Intermediates: A related strategy involves the formation of vinyl iminium ions. These are generated from the condensation of an organocatalyst with substrates like vinyl ketones. The resulting electrophilic intermediate can undergo nucleophilic attack, leading to the formation of new C-C or C-N bonds. For example, the Michael addition of a secondary amine to methyl vinyl ketone can generate an iminium intermediate that subsequently reacts with a nucleophile. researchgate.net

Acyl Azolium Intermediates: N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can generate a variety of reactive intermediates. mdpi.com When an NHC reacts with an activated carboxylic acid derivative or an α,β-unsaturated aldehyde (enal), it can form an acyl azolium intermediate. nih.govnih.gov This species is a potent acylating agent. Alternatively, deprotonation of the α-carbon of the acyl azolium can lead to a nucleophilic azolium enolate (the Breslow intermediate). nih.govresearchgate.net In the context of amine synthesis, an acyl azolium intermediate can be intercepted by an amine nucleophile to form an amide. nih.gov More complex cascade reactions can be designed where these intermediates participate in annulations to build cyclic amine structures. mdpi.com

Radical reactions offer unique pathways for C-N bond formation under mild conditions, often exhibiting excellent functional group tolerance. acs.orgthieme-connect.com The generation and control of highly reactive nitrogen-centered radicals are key to these methods.

Aminium Radicals: Aminium radical cations (R₂NH•⁺) are highly electrophilic species that are particularly effective in C-N bond-forming reactions with electron-rich systems like arenes and alkenes. nih.govsci-hub.senih.gov A common modern method for their generation is through visible-light photoredox catalysis. nih.govresearchgate.net In a typical cycle, a photosensitizer (e.g., Ru(bpy)₃Cl₂) is excited by visible light and engages in a single-electron transfer (SET) with an amine precursor, such as an electron-poor O-aryl hydroxylamine. nih.govnih.gov In the presence of a Brønsted acid, the precursor is protonated, and upon reduction and fragmentation, it generates the key aminium radical. nih.gov This electrophilic radical can then add to an aromatic or olefinic C-C double bond. Subsequent rearomatization or reduction and protonation completes the process. nih.govstrath.ac.uk

1,5-C-H Amination: Intramolecular C-H amination provides a direct route to cyclic amines. Radical-mediated 1,5-hydrogen atom transfer (1,5-HAT), often referred to as the Hofmann–Löffler–Freytag reaction, is a classic example. In modern variations, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from a δ-carbon through a six-membered transition state. This generates a carbon-centered radical, which can then cyclize onto the nitrogen, often after being trapped by an oxidant, to form the pyrrolidine (B122466) ring system. This concept can be extended to form larger rings relevant to cyclohexenylamine precursors.

The state-of-the-art in asymmetric radical additions often involves controlling the stereochemistry through chiral auxiliaries or, more recently, through asymmetric catalysis where a chiral catalyst interacts non-covalently with the radical acceptor. nih.govnih.gov

Factors Governing Stereoselectivity

Achieving high enantioselectivity and diastereoselectivity is the ultimate goal in asymmetric synthesis. In the context of chiral cyclohexenylamine synthesis, the stereochemical outcome is primarily governed by the design of the chiral catalyst or ligand, which creates a defined three-dimensional environment around the reacting centers.

In transition metal-catalyzed reactions, the chiral ligand bound to the metal center is the primary source of stereocontrol. nih.govresearchgate.net The design of these ligands is a field of intense research, focusing on modulating their steric and electronic properties to maximize stereochemical induction. nih.govutexas.edusoton.ac.uk

Principles of Ligand Design:

Symmetry: Many highly successful ligands possess C₂ symmetry (e.g., BINAP, DuPhos). This symmetry reduces the number of possible diastereomeric transition states, simplifying the analysis and often leading to higher enantioselectivity. However, non-symmetrical ligands (C₁ symmetry), such as PHOX (phosphine-oxazoline) ligands, have also proven to be exceptionally effective, sometimes outperforming their C₂-symmetric counterparts. nih.gov

Steric Bulk: The steric hindrance provided by bulky groups on the ligand can create a "chiral pocket" around the metal's active site. This pocket dictates the trajectory of the incoming substrate, forcing it to coordinate in a specific orientation that leads to the preferential formation of one enantiomer. For example, in the asymmetric hydrogen borrowing catalysis of 1,5-diols to form chiral cyclohexanes, the bulky DTBM-SEGPHOS ligand on an iridium center was crucial for achieving high diastereo- and enantioselectivity. nih.gov

Electronic Effects: The electronic properties of the ligand influence the reactivity and selectivity of the metal center. Electron-donating groups can increase the electron density on the metal, while electron-withdrawing groups make the metal more electrophilic. These electronic perturbations can fine-tune the stability of intermediates and transition states, impacting the stereochemical outcome. nih.gov

Bite Angle: For bidentate ligands, the natural bite angle (the P-Metal-P angle, for example) influences the geometry of the metal complex and, consequently, the chiral environment it presents to the substrate.

The interplay of these factors is complex, and the optimal ligand is often specific to a particular reaction and substrate. The modular synthesis of ligands, where different components can be easily varied, is therefore a powerful strategy for catalyst optimization. nih.gov

| Ligand Feature | Description | Influence on Stereoselectivity | Example Ligand Class |

|---|---|---|---|

| Symmetry (e.g., C₂) | The ligand possesses a rotational axis of symmetry. | Reduces the number of competing diastereomeric transition states, often leading to higher enantiomeric excess (ee). | BINAP, DuPhos, BOX |

| Steric Hindrance | Bulky substituents on the ligand backbone. | Creates a defined chiral pocket, blocking certain substrate approach trajectories and favoring others. nih.gov | DTBM-SEGPHOS, TADDOL |

| Electronic Tuning | Presence of electron-donating or electron-withdrawing groups. | Modifies the electronic properties of the metal center, affecting transition state energies and catalyst reactivity. nih.gov | Substituted PHOX, JOSIPHOS |

| Bite Angle | The angle formed by the two coordinating atoms of a bidentate ligand and the metal center. | Affects the geometry of the catalyst-substrate complex, influencing the orientation of reactants in the transition state. | Xantphos, DPEphos |

| Modularity | Ligand structure allows for easy variation of different structural components. | Facilitates rapid screening and optimization of ligands for a specific transformation. nih.gov | PHOX, QUINAP |

Role of Non-Covalent Interactions and Hydrogen Bonding in Stereocontrol

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in dictating the three-dimensional arrangement of molecules in the transition state, thereby controlling the stereochemical outcome of a reaction. In the synthesis of chiral cyclic amines, these interactions can create a well-defined chiral environment that favors the formation of one enantiomer over the other.

Hydrogen bonds, acting as directional forces, can pre-organize the substrate and reagents into a specific orientation that leads to a lower energy transition state for the desired product. mdpi.comnih.gov For instance, in catalyst-mediated reactions, hydrogen bonds between the catalyst and the substrate can lock the substrate into a conformation that exposes only one face to the reacting partner. The strength of these hydrogen bonds, which can be approximated by the pKa values of the donor and acceptor species, is a key determinant of catalytic activity and stereocontrol. mdpi.com Computational studies have shown that molecules can form dimers or other aggregates in solution through hydrogen bonds, and these ordered arrangements can act as templates that direct the course of a reaction. nih.govrsc.orgnih.gov

| Interaction Type | Role in Stereocontrol | Example System |

| Hydrogen Bonding | Pre-organization of substrate and catalyst, stabilization of the transition state. | Bifunctional thiourea (B124793) or squaramide catalysts in asymmetric synthesis. mdpi.com |

| π-stacking | Stabilization of hydrogen-bonded dimers, influencing the geometry of reactive intermediates. | Dimerization of 4-hydroxybenzylamine, leading to macrocyclization. nih.govrsc.org |

These interactions are not limited to catalyst-substrate complexes but are also vital in substrate-controlled reactions where chiral auxiliaries are employed. The auxiliary can form intramolecular hydrogen bonds that restrict the conformational freedom of the molecule, leading to a highly selective reaction.

Substrate Structural Effects and Their Impact on Selectivity

The inherent structural and electronic properties of the substrate are fundamental in determining the stereoselectivity of a cyclization reaction. Steric hindrance, conformational rigidity, and the electronic nature of substituents can all have a profound impact on the facial selectivity of an attack on a prochiral center or the preferred pathway of a ring closure.

In the context of forming cyclohexenylamine structures, the size and placement of substituents on the precursor molecule can dictate the approach trajectory of a reagent or the folding of the molecule during cyclization. For example, large or bulky groups can effectively shield one face of a molecule, forcing a reaction to occur from the less hindered side. This principle is often exploited in diastereoselective reactions.

Furthermore, the concept of host-guest chemistry demonstrates the importance of size and shape complementarity. In reactions catalyzed by synthetic hosts, the cavity of the host can selectively bind substrates of a particular size and shape, leading to high stereoselectivity. nih.gov Altering the structure of the host or the substrate can lead to dramatic changes in both the rate and the selectivity of the reaction, highlighting the delicate balance of steric and electronic interactions at play. nih.gov

| Substrate Feature | Impact on Selectivity |

| Bulky Substituents | Steric hindrance directs attack to the less hindered face, increasing diastereoselectivity. |

| Conformational Rigidity | Reduces the number of accessible transition states, leading to higher enantioselectivity. |

| Electronic Effects | Electron-donating or -withdrawing groups can influence the reactivity and geometry of the transition state. |

Memory of Chirality in Cyclization Processes

The "memory of chirality" is a fascinating phenomenon where the stereochemical information of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral intermediate. princeton.eduresearchgate.net This process is particularly relevant in cyclization reactions that involve the formation of planar intermediates such as enolates or radicals at the original stereocenter.

The key to the memory of chirality lies in the relative rates of two competing processes: the rotation around a single bond in the intermediate, which would lead to racemization, and the subsequent bond-forming reaction that sets the new stereocenter. If the cyclization step is significantly faster than the conformational isomerization of the intermediate, the original chirality is effectively "remembered".

This phenomenon relies on the existence of a chiral conformation in the intermediate that is slow to racemize. scripps.edu For instance, an axially chiral enolate can be formed from a chiral starting material, and if this enolate reacts before it can racemize, the chirality is transferred to the product. nih.gov Research has shown that this strategy is applicable to the asymmetric synthesis of various aza-cyclic compounds. nih.gov

| Intermediate Type | Key Factor for Chirality Memory | Result |

| Axially Chiral Enolate | Rate of cyclization >> Rate of bond rotation | High enantiomeric excess in the cyclic product. nih.gov |

| Chiral Radical | Rate of cyclization >> Rate of conformational scrambling | Retention of configuration at the newly formed stereocenter. lookchem.com |

Identification and Characterization of Reactive Intermediates

Understanding the structure and behavior of transient intermediates is crucial for elucidating reaction mechanisms and optimizing reaction conditions for higher selectivity. Modern analytical techniques and computational methods have become indispensable tools in this endeavor.

Spectroscopic Evidence for Reaction Intermediates (e.g., High-Resolution Mass Spectrometry)

Direct observation of reactive intermediates is often challenging due to their short lifetimes and low concentrations. However, advanced spectroscopic techniques can provide invaluable insights. researchgate.net High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), has emerged as a powerful tool for detecting and characterizing charged intermediates directly from a reaction mixture. rsc.orgnih.gov

By coupling mass spectrometry with techniques like collision-induced dissociation (CID) or ion spectroscopy, it is possible to gain structural information about the detected ions, confirming their identity as true intermediates. nih.govrsc.org Other spectroscopic methods, such as UV-vis and electron paramagnetic resonance (EPR) spectroscopy, are also employed, especially for characterizing intermediates in biocatalytic and organometallic reactions. osti.govnih.gov

| Spectroscopic Technique | Information Gained | Example Application |

| High-Resolution Mass Spectrometry (HRMS) | Detection and elemental composition of charged intermediates. | Identifying catalytic species in organometallic reactions. nih.gov |

| Ion Spectroscopy (e.g., IRMPD) | Structural characterization of mass-selected ions. | Distinguishing between isomeric intermediates. rsc.org |

| UV-vis Spectroscopy | Monitoring the formation and decay of chromophoric intermediates. | Characterizing iron-nitrosyl intermediates in enzymatic amination. osti.govnih.gov |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical intermediates. | Studying radical-mediated C-H amination reactions. nih.gov |

Theoretical and Computational Studies for Transition State Analysis and Reaction Pathways (e.g., Density Functional Theory)

Theoretical and computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms. peerj.com Density Functional Theory (DFT) has become a widely used method for modeling reaction pathways, calculating the energies of intermediates and transition states, and rationalizing the origins of stereoselectivity. chemrxiv.orgyoutube.com

By constructing detailed energy profiles for a reaction, computational studies can identify the lowest energy pathway and thus predict the major product. These models can account for the subtle steric and electronic effects that govern stereocontrol. For instance, DFT calculations can be used to compare the energies of diastereomeric transition states, providing a quantitative explanation for the observed product distribution.

In the study of photochemical reactions or reactions involving excited states, time-dependent DFT (TD-DFT) is employed to model the electronic transitions and geometries of excited-state species. chemrxiv.orgdntb.gov.ua These computational tools are not only used to explain experimental observations but also to predict the outcomes of new reactions and to design more selective catalysts and processes.

Iv. Applications of R Cyclohex 3 Enylamine Hydrochloride and Chiral Cyclohexenylamine Derivatives in Advanced Organic Synthesis

Asymmetric Building Blocks for Complex Molecule Synthesis

The predefined stereocenter and the reactive alkene and amine functionalities of the chiral cyclohexenylamine core make it an ideal starting point for asymmetric synthesis. Chemists can elaborate this scaffold into more complex structures, confident that the initial chirality will influence the stereochemical outcome of subsequent reactions, a process known as chirality transfer. This approach is fundamental to the efficient construction of enantiomerically pure pharmaceuticals and natural products. nih.gov

The utility of chiral cyclohexenylamine derivatives is prominently demonstrated in the total synthesis of various alkaloids. These building blocks provide a pre-installed stereocenter and a cyclic framework that can be strategically manipulated to form the complex polycyclic systems characteristic of many natural products.

While numerous strategies exist for the synthesis of the highly complex indole (B1671886) alkaloid (-)-Strychnine , many prominent total syntheses, including the classic work by Woodward and the highly efficient synthesis by Overman, have utilized other chiral precursors, such as chiral cyclopentene (B43876) derivatives, or have built the core structure through methods like the Fischer indole synthesis without directly incorporating a pre-formed chiral cyclohexenylamine building block. wikipedia.orgnih.govorganic-chemistry.orgsemanticscholar.org

The synthesis of other Indole Alkaloids also benefits from chiral building blocks derived from cyclohexene (B86901) structures. Strategies have been developed for the diastereoselective construction of chiral building blocks containing a quaternary center on a cyclohexenol (B1201834) ring, which are then used in the asymmetric synthesis of indole alkaloids like (–)-eburnamonine and (–)-aspidospermine. electronicsandbooks.com These methods showcase the power of using cyclic, chiral synthons to control the formation of complex, polycyclic alkaloid frameworks. researchgate.netnih.govnih.gov

| Natural Product | Alkaloid Class | Key Chiral Precursor Type | Core Synthetic Challenge |

|---|---|---|---|

| (-)-Mesembrine | Sceletium Alkaloid | Chiral Cyclohexenyl Allylamine (B125299) | Construction of a benzylic quaternary carbon |

| (-)-Aspidospermine | Indole Alkaloid | Chiral 4,4-Disubstituted Cyclohexenol | Assembly of a pentacyclic ring system |

| (-)-Eburnamonine | Indole Alkaloid | Chiral 4,4-Disubstituted Cyclohexenol | Formation of a pentacyclic lactam structure |

The chiral cyclohexenylamine scaffold serves as an excellent platform for the stereoselective construction of multiple stereogenic centers. The existing stereocenter on the ring can direct the facial selectivity of reagents approaching the double bond or other reactive sites. This substrate-controlled diastereoselectivity is a powerful tool for building up molecular complexity with predictable stereochemical outcomes. For instance, reactions such as epoxidation, dihydroxylation, or conjugate additions to the cyclohexene ring will preferentially occur from the less sterically hindered face, as dictated by the pseudo-axial or pseudo-equatorial position of the amine substituent. This allows for the sequential and controlled installation of new stereocenters relative to the one already present in the building block. nih.govnih.gov

(R)-Cyclohex-3-enylamine hydrochloride and its derivatives are valuable precursors for synthesizing other important chiral nitrogen-containing heterocycles, which are ubiquitous motifs in pharmaceuticals and natural products.

The cyclohexene ring can be manipulated through various chemical transformations to produce saturated six-membered piperidine (B6355638) rings or, through ring contraction, five-membered pyrrolidine (B122466) rings. For example, derivatives of chiral cyclohexenylamine can be subjected to oxidative cleavage of the double bond, followed by reductive amination or other cyclization strategies to form chiral piperidines. researchgate.netnih.govrsc.orgnih.govrsc.org Alternatively, functionalization of the alkene followed by intramolecular cyclization can lead to bicyclic intermediates that can be further transformed into substituted piperidine or pyrrolidine derivatives. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org These methods provide access to enantiomerically enriched heterocyclic cores that are difficult to synthesize by other means.

| Target Heterocycle | Key Transformation | Description |

|---|---|---|

| Chiral Piperidines | Oxidative Cleavage / Reductive Amination | The C=C bond is cleaved to form a dialdehyde, which then undergoes intramolecular cyclization with the amine to form the piperidine ring. |

| Chiral Pyrrolidines | Ring-Closing Enyne Metathesis (RCEM) | A suitable N-alkenyl-N-alkynyl derivative undergoes metathesis to form a dihydropyrrole, which is subsequently reduced. organic-chemistry.org |

| Substituted Piperidines | Intramolecular Amination | Functionalization of the alkene allows for a subsequent intramolecular nucleophilic attack by the nitrogen atom to close the six-membered ring. nih.gov |

Foldamers are synthetic oligomers that mimic the structure of peptides and proteins, adopting well-defined secondary structures like helices and sheets. nih.govchemrxiv.org The development of novel foldamers is a significant area of research with applications in medicinal chemistry and materials science. Chiral cyclic building blocks, such as derivatives of cyclohexenylamine, are highly sought-after as precursors for these structures.

Incorporating a constrained, chiral cyclic amine into a polymer backbone can induce a specific, predictable folding pattern. rsc.orgrsc.org The rigidity of the cyclohexene ring limits the conformational freedom of the oligomer chain, while the chirality of the amine substituent can bias the helical sense (i.e., whether it forms a right-handed or left-handed helix). chemrxiv.org While many foldamers are constructed from achiral units with chiral side chains, the use of intrinsically chiral backbone monomers like those derived from this compound offers a powerful strategy for controlling the higher-order structure of these peptidomimetic molecules. nih.govnih.gov

Synthesis of Chiral Nitrogen Heterocycles

Development of Chiral Ligands for Asymmetric Catalysis

The efficacy of asymmetric catalysis is heavily reliant on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic center. Chiral amines are foundational components in the synthesis of numerous classes of "privileged ligands" due to the relative ease of forming C-N bonds and the stability of the resulting structures. The (R)-Cyclohex-3-enylamine framework offers a robust and sterically defined backbone that is desirable for ligand development.

Phosphine (B1218219) and phosphoramidite (B1245037) ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric synthesis. nih.govnih.gov Their electronic and steric properties can be finely tuned, making them highly effective for a broad range of transformations.

Phosphine Ligands: Chiral phosphine ligands often derive their asymmetry from a chiral backbone connecting two or more phosphorus atoms or from chirality centered on the phosphorus atom itself (P-chiral). nih.govresearchgate.net The synthesis of these ligands can involve the reaction of a phosphine source with a chiral organic molecule. Chiral aminophosphines, a subclass of phosphine ligands, can be synthesized from chiral amino alcohols, which serve as precursors. A general approach involves the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols, providing a modular route to β-aminophosphines. scholaris.ca

Phosphoramidite Ligands: Phosphoramidites have emerged as a highly versatile and privileged class of monodentate chiral ligands. nih.gov Their modular synthesis allows for the rapid creation of extensive ligand libraries for screening in various catalytic reactions. The general synthesis involves the reaction of a chiral diol (like BINOL or TADDOL derivatives) with phosphorus trichloride (B1173362), followed by the addition of a primary or secondary amine. nih.govsemanticscholar.org

A chiral amine such as (R)-cyclohex-3-enylamine could be incorporated into this modular framework. The reaction of the amine with an activated phosphorus species, which is then coupled with a chiral diol, would yield a phosphoramidite ligand where the stereochemistry is influenced by both the diol and the amine component. The table below illustrates the typical components used in the modular synthesis of phosphoramidite ligands.

| Component | Role in Ligand Structure | Common Examples |

| Chiral Diol | Forms the ligand backbone, creating a defined chiral pocket. | BINOL, TADDOL |

| Phosphorus Source | Acts as the coordinating atom to the metal center. | Phosphorus trichloride (PCl₃) |

| Amine | Provides steric and electronic tuning of the ligand. | Diethylamine, Morpholine, Chiral amines |

This modularity allows for systematic fine-tuning to optimize performance in reactions such as enantioselective conjugate additions, hydrogenations, and allylic alkylations. nih.gov

Cyclopentadienyl (Cp) ligands are ubiquitous in organometallic chemistry, prized for their strong binding to transition metals and the high stability they impart to the resulting complexes. snnu.edu.cnnih.gov The development of chiral Cp ligands (Cpx) has unlocked their potential for asymmetric catalysis, enabling highly enantioselective C-H functionalization and other transformations. snnu.edu.cnresearchgate.net

The synthesis of chiral Cp ligands often involves attaching a chiral scaffold to the cyclopentadiene (B3395910) ring. snnu.edu.cn These scaffolds can be derived from various natural and synthetic sources, including those based on mannitol, spirobiindane, or binaphthyl frameworks. snnu.edu.cnsnnu.edu.cn The chiral element is positioned to create an asymmetric environment around the metal center, influencing the trajectory of incoming substrates. While direct examples involving (R)-cyclohex-3-enylamine are not prominent in the literature, the principles of Cp ligand design allow for the incorporation of such chiral fragments. For instance, a chiral amine can be used to form an amide linkage to a functionalized Cp ring, thereby installing the chiral directing group.

The general strategies for creating chiral Cp ligands can be summarized as follows:

| Synthesis Strategy | Description |

|---|---|

| Attachment of Chiral Auxiliaries | A chiral molecule is covalently bonded to a pre-formed cyclopentadiene ring. |

| Synthesis from Chiral Pool | The Cp ring itself is constructed from a readily available chiral starting material. |

| Planar Chirality | A dissymmetric substitution pattern on the Cp ring itself generates chirality. |

N,P-chelating ligands, which contain both a nitrogen and a phosphorus donor atom, combine the properties of "hard" nitrogen donors and "soft" phosphorus donors. This combination often leads to unique reactivity and selectivity in catalysis. The modular nature of many N,P-ligand syntheses allows for independent variation of the nitrogen- and phosphorus-containing fragments, making them highly tunable for specific applications.

While the literature does not provide specific examples starting from (R)-cyclohex-3-enylamine, the synthesis of related chiral N,P-ligands demonstrates the general feasibility. For instance, novel 1,3-P,N ligands have been synthesized from cyclic imines derived from cyclohexanone (B45756) and l-menthone, indicating that cyclic, chiral scaffolds are effective for creating asymmetric environments in catalysis.

BIAN ligands are a class of diimine ligands known for their rigid backbone and redox activity. While aryl-BIAN ligands are common, the synthesis of their alkyl-BIAN counterparts has been challenging due to isomerization pathways. rsc.org Recent research has shown that using amines where the amino group is attached to a strained ring system, such as cyclopropylamine (B47189) or 2-aminoadamantane, can prevent this isomerization and allow for the isolation of stable alkyl-BIAN ligands. rsc.org

This principle suggests that a chiral, cyclic amine like (R)-cyclohex-3-enylamine could potentially be used to synthesize a chiral alkyl-BIAN ligand. The condensation of two equivalents of the chiral amine with acenaphthenequinone (B41937) would yield a C₂-symmetric diimine ligand. The inherent strain and stereochemistry of the cyclohexenyl group would be imparted to the ligand framework, creating a chiral coordination environment for a metal center.

Relevance in Agrochemical and Pharmaceutical Intermediate Synthesis

Chiral amines and their derivatives are critical intermediates in the synthesis of a vast number of pharmaceuticals and agrochemicals, where a specific enantiomer is often responsible for the desired biological activity. nih.gov The cyclohexene ring is a key structural motif in many bioactive molecules and natural products.

A prominent example of a pharmaceutical agent containing a functionalized chiral cyclohexene ring is Oseltamivir (B103847), an antiviral medication used to treat influenza. nih.gov The active metabolite, oseltamivir acid, features a (3R,4R,5S)-configured cyclohexene core. nih.gov The synthesis of Oseltamivir relies on securing the correct stereochemistry of the amine and other functional groups on the cyclohexene ring. While various synthetic routes have been developed starting from different materials like shikimic acid or quinic acid, the core structure highlights the importance of chiral cyclohexene-based intermediates. Although this compound is not explicitly named as a direct precursor in mainstream Oseltamivir syntheses, its structure represents the type of chiral building block essential for accessing such complex targets. Its enantiopure nature makes it a valuable potential starting point for the synthesis of novel pharmaceutical and agrochemical candidates containing a cyclohexenylamine scaffold.

V. Advanced Characterization Techniques for Chiral Cyclohexenylamines

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed molecular characterization of chiral cyclohexenylamines. They provide comprehensive information on the compound's structural framework, the connectivity of its atoms, and the presence of any impurities.

Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and the stereochemical arrangement of the molecule.

The process requires growing a high-quality single crystal of the compound, in this case, (R)-Cyclohex-3-enylamine hydrochloride. When this crystal is irradiated with X-rays of a suitable wavelength, the X-rays are scattered by the electrons of the atoms in a predictable pattern. For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is crucial. thieme-connect.de When the X-ray frequency is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the symmetry of the diffraction pattern, making it possible to distinguish between a molecule and its non-superimposable mirror image.

The key parameter in this analysis is the Flack parameter, which is refined during the structure solution process. researchgate.net A value close to zero for a known 'R' or 'S' configuration indicates that the assigned absolute stereochemistry is correct. researchgate.net Conversely, a value near 1 suggests the opposite configuration. Therefore, a successful XRD analysis of a crystal grown from this compound would be expected to yield a Flack parameter close to 0, unambiguously confirming the R configuration at the chiral center. researchgate.net

Table 1: Key Parameters in X-ray Crystallography for Absolute Configuration

| Parameter | Description | Significance for this compound |

| Crystal System | The symmetry classification of the crystal lattice (e.g., orthorhombic, monoclinic). | Dictates the geometric framework in which the molecules are arranged. |

| Space Group | The specific symmetry group of the crystal. For a chiral compound, this must be a chiral space group. | Confirms the absence of inversion centers or mirror planes, a prerequisite for chirality. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the size and shape of the basic structural block. |

| Anomalous Dispersion | The phase shift in X-ray scattering used to differentiate between enantiomers. | The physical basis for determining the absolute stereochemistry. |

| Flack Parameter | A value refined from diffraction data to determine the absolute structure. | A value near 0 confirms the assigned (R)-configuration. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ebsco.comrsc.org For this compound, NMR is used to confirm the presence of all structural features and to assess the sample's purity.